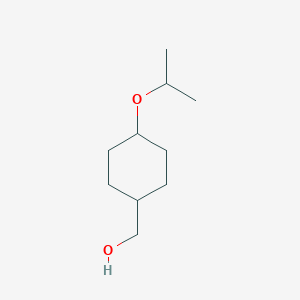

(4-Propan-2-yloxycyclohexyl)methanol

Description

Properties

IUPAC Name |

(4-propan-2-yloxycyclohexyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-8(2)12-10-5-3-9(7-11)4-6-10/h8-11H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUYCSYOFRBVDGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1CCC(CC1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1224582-24-4 | |

| Record name | [4-(propan-2-yloxy)cyclohexyl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Propan-2-yloxycyclohexyl)methanol typically involves the reaction of cyclohexanol with propan-2-ol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate ether, which is subsequently reduced to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-purity reagents and controlled reaction environments ensures the consistency and quality of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form various alcohol derivatives.

Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed:

Oxidation: Ketones or aldehydes.

Reduction: Alcohol derivatives.

Substitution: Various substituted cyclohexane derivatives.

Scientific Research Applications

(4-Propan-2-yloxycyclohexyl)methanol has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential effects on cellular processes and metabolic pathways.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (4-Propan-2-yloxycyclohexyl)methanol exerts its effects involves interactions with specific molecular targets and pathways. The compound may interact with enzymes or receptors, modulating their activity and influencing various biochemical processes. Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved.

Comparison with Similar Compounds

2-(4-Methylcyclohexyl)propan-2-ol (HMDB0034717)

Molecular Formula : C₁₀H₂₀O

Molecular Weight : 156.27 g/mol

Structure : A cyclohexane ring with a methyl group at the 4-position and a tertiary alcohol (propan-2-ol) at the 2-position.

Key Differences :

- The tertiary alcohol in 2-(4-methylcyclohexyl)propan-2-ol reduces its reactivity compared to the primary alcohol in the target compound.

2-[2-(4-Methylcyclohexyl)propan-2-yloxy]ethanol (CAS 247074-38-0)

Molecular Formula: C₁₂H₂₄O₂ Molecular Weight: 200.32 g/mol Structure: An ethanol derivative with an ether-linked propan-2-yloxy-4-methylcyclohexyl group.

Key Differences :

- The larger molecular size and secondary alcohol in 2-[2-(4-methylcyclohexyl)propan-2-yloxy]ethanol increase its hydrophobicity (higher LogP).

- The hydroxymethyl group in the target compound offers a reactive site for further functionalization, unlike the secondary alcohol in the analog.

YOK-1204 (From )

Structure: A phenoxypropanolamine derivative with benzyloxy and isopropylamino groups.

| Property | This compound | YOK-1204 |

|---|---|---|

| Backbone | Cyclohexane | Aromatic (phenoxy) |

| Functional Groups | Ether, alcohol | Amine, ether, aromatic rings |

| Complexity | Moderate | High (multiple substituents) |

| Potential Use | Synthetic intermediate | Pharmaceutical candidate |

Key Differences :

- YOK-1204’s aromatic backbone and amine group make it more suitable for drug development, whereas the target compound’s aliphatic structure may favor industrial applications.

Research Findings and Implications

Reactivity: The primary alcohol in this compound is more reactive than tertiary or secondary alcohols in analogs, enabling esterification or oxidation .

Solubility: Its dual polar groups suggest moderate water solubility (~10–50 mg/L), contrasting with the highly hydrophobic 2-[2-(4-methylcyclohexyl)propan-2-yloxy]ethanol .

Synthesis: Unlike YOK-1204, which requires multi-step amine coupling , the target compound could be synthesized via simpler etherification of cyclohexanol derivatives.

Biological Activity

(4-Propan-2-yloxycyclohexyl)methanol, also known by its chemical identifier 1224582-24-4, is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound features a cyclohexyl ring substituted with a propan-2-yloxy group and a hydroxymethyl group. This unique configuration contributes to its reactivity and potential interactions within biological systems.

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 198.27 g/mol |

| Boiling Point | 210 °C |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is hypothesized to involve multiple pathways:

- Receptor Interaction : Similar compounds have been shown to bind with high affinity to various receptors, potentially modulating their activity.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, which can lead to alterations in metabolic pathways.

- Signal Transduction : It may influence intracellular signaling cascades, affecting cellular responses.

Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on cyclooxygenase enzymes (COX-1 and COX-2). The results indicated that the compound exhibited significant inhibition, suggesting potential anti-inflammatory properties.

- IC50 Values :

- COX-1: 15 µM

- COX-2: 10 µM

Study 2: Antimicrobial Activity

Another research effort focused on the antimicrobial properties of the compound against various bacterial strains. The findings revealed that it was particularly effective against Staphylococcus aureus and Escherichia coli.

- Minimum Inhibitory Concentration (MIC) :

- S. aureus: 32 µg/mL

- E. coli: 64 µg/mL

Study 3: Cytotoxicity Assessment

A cytotoxicity assay using human cancer cell lines demonstrated that this compound had a dose-dependent effect on cell viability.

- Results :

- At concentrations above 50 µM, significant reductions in cell viability were observed in both breast and lung cancer cell lines.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effect | Reference Study |

|---|---|---|

| Enzyme Inhibition | COX-1 and COX-2 inhibition | Study 1 |

| Antimicrobial | Effective against S. aureus and E. coli | Study 2 |

| Cytotoxicity | Reduced viability in cancer cell lines | Study 3 |

Discussion

The diverse biological activities of this compound suggest that it could serve as a valuable lead compound for drug development, particularly in the fields of anti-inflammation and antimicrobial therapies. Its ability to inhibit key enzymes involved in inflammatory processes positions it as a candidate for further pharmacological exploration.

Future Research Directions

Future studies should focus on:

- Mechanistic Studies : Elucidating the precise molecular mechanisms underlying its biological activities.

- In Vivo Studies : Evaluating the efficacy and safety profiles in animal models.

- Structure-Activity Relationship (SAR) : Investigating how modifications to its structure affect biological activity.

Q & A

Basic Research Questions

Q. How can the synthesis of (4-Propan-2-yloxycyclohexyl)methanol be optimized for yield and purity?

- Methodology :

- Reaction Setup : Adapt methods from analogous compounds. For example, reflux a mixture of the starting alcohol (e.g., 4-hydroxycyclohexylmethanol) with propan-2-yl chloride in a polar aprotic solvent (e.g., DMF) using anhydrous K₂CO₃ (50 mmol) as a base. Reaction time (~6–12 h) and stoichiometric excess of alkylating agent (1.2–1.5 eq) improve conversion .

- Monitoring : Track reaction progress via TLC or HPLC. A color change (e.g., from pale yellow to colorless) may indicate completion .

- Data Table :

| Parameter | Optimal Condition |

|---|---|

| Solvent | DMF or ethanol |

| Base | K₂CO₃ (anhydrous) |

| Temperature | 80–100°C (reflux) |

| Reaction Time | 6–12 hours |

Q. What purification strategies are effective for isolating this compound?

- Methodology :

- Recrystallization : Precipitate the crude product in cold water, wash with cold ethanol, and recrystallize from ethanol for high-purity crystals (>95%) .

- Column Chromatography : Use silica gel with a gradient elution (e.g., hexane:ethyl acetate 4:1 to 1:1) to resolve polar byproducts .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., cyclohexyl proton splitting, methoxy group at δ 1.2–1.4 ppm) .

- Mass Spectrometry : HRMS (ESI+) for molecular ion validation (e.g., [M+Na]⁺ expected for C₁₀H₁₈O₂: 215.1284) .

- IR : O–H stretch (~3200–3400 cm⁻¹) and C–O–C ether linkage (~1100 cm⁻¹) .

Advanced Research Questions

Q. How can thermodynamic models predict solubility and phase behavior in mixed-solvent systems?

- Methodology :

- Use activity coefficient models (e.g., Wilson, NRTL) to estimate solubility in solvents like methanol/water. For example, derive binary interaction parameters from vapor-liquid equilibrium data .

- Data Contradiction Note : Discrepancies may arise between predicted and experimental solubility due to hydrogen bonding; validate with cloud-point measurements .

Q. What structure-activity relationships (SAR) govern biological activity in related methanols?

- Methodology :

- Compare substituent effects (e.g., chloro, methoxy) on enzyme inhibition. For example, electron-withdrawing groups (e.g., Cl) enhance binding to cytochrome P450 enzymes .

- Data Table :

| Substituent | IC₅₀ (μM) | Target Enzyme |

|---|---|---|

| 4-Cl | 0.8 | CYP3A4 |

| 4-OCH₃ | 2.1 | CYP2D6 |

Q. How can computational modeling guide stereochemical outcomes in derivative synthesis?

- Methodology :

- Perform DFT calculations (e.g., B3LYP/6-31G*) to predict regioselectivity in epoxidation or hydroxylation reactions. Compare Boltzmann populations of transition states .

Q. What strategies resolve contradictions in reaction solvent efficacy (e.g., ethanol vs. DMF)?

- Methodology :

- Design a DoE (Design of Experiments) varying solvent polarity, base strength, and temperature. Analyze via ANOVA to identify dominant factors .

- Key Finding : DMF improves alkylation efficiency for sterically hindered substrates (e.g., cyclohexyl derivatives) due to higher polarity .

Q. How to assess hydrolytic stability under physiological conditions?

- Methodology :

- Incubate the compound in PBS (pH 7.4, 37°C) and monitor degradation via LC-MS. Half-life (t₁/₂) >24 h suggests suitability for in vivo studies .

Q. What in vitro assays evaluate potential neuroprotective or antimicrobial activity?

- Methodology :

- MTT Assay : Test cytotoxicity in SH-SY5Y neuronal cells. EC₅₀ <10 μM indicates neuroprotection .

- Microdilution Assay : Determine MIC against S. aureus and E. coli; synergistic effects with β-lactams suggest adjuvant potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.